1-Phenylphthalazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenylphthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-2-6-11(7-3-1)14-13-9-5-4-8-12(13)10-15-16-14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIILJVSYUGMSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346100 | |
| Record name | 1-Phenylphthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7188-22-9 | |
| Record name | 1-Phenylphthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Phenylphthalazine and Its Derivatives
Direct Arylation Approaches to 1-Phenylphthalazine
Direct arylation methods are powerful tools for creating carbon-carbon bonds, allowing for the late-stage functionalization of the phthalazine (B143731) core. These approaches can be broadly categorized into those that utilize transition-metal catalysts and those that proceed via metal-free pathways.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of aryl-aryl bonds. nih.govmdpi.comnobelprize.org In the context of phthalazine chemistry, these methods have been applied to introduce aryl groups at specific positions. For instance, regioselective C-arylation of N-aryl-2,3-dihydrophthalazine-1,4-diones has been accomplished using diaryliodonium salts under palladium-catalyzed conditions. x-mol.net These ligand-driven transformations can yield a variety of bi(hetero)aryls in good to excellent yields. x-mol.net
Another palladium-catalyzed approach involves the cyclocondensation of an aromatic ester, such as methyl 2-iodobenzoate, with an aldehyde. This is followed by treatment with hydrazine (B178648) hydrate (B1144303) to produce 4-substituted phthalazin-1(2H)-ones. sci-hub.se A notable example is the carbonylation of o-bromo benzaldehyde (B42025) with phenylhydrazine (B124118), which employs a molybdenum carbonyl complex as the carbonyl source and is catalyzed by palladium acetate, to yield 1-phenylphthalazin-1(2H)-one. sci-hub.se
Table 1: Examples of Palladium-Catalyzed Reactions for Phthalazine Synthesis
| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| N-Aryl-2,3-dihydrophthalazine-1,4-diones, Diaryliodonium salts | Pd-catalyst, Ligand, Base | C-Arylated N-Aryl-2,3-dihydrophthalazine-1,4-diones | Good to excellent | x-mol.net |
| Methyl 2-iodobenzoate, Substituted aldehyde, Hydrazine hydrate | Pd(OAc)₂, Ag₂O, TBHP | 4-Substituted phthalazin-1(2H)-one | Satisfactory | sci-hub.se |
This table is interactive and represents selected data from the text.
Driven by the need for more sustainable and cost-effective synthesis, metal-free arylation methods have emerged as a viable alternative. An innovative, light-driven, metal-free, four-step one-pot strategy has been developed to create 1-aryl-phthalazines from o-methyl benzophenones and di-tert-butyl azodicarboxylate. chemrxiv.org This process, which involves a light-mediated enolization/Diels-Alder reaction followed by a deprotection/aromatization domino sequence, is notable for its mild conditions and absence of catalysts or additives. chemrxiv.org
Another significant metal-free approach is a photocatalytic method for the C3-H arylation of heterocycles, including phthalazine, using arylhydrazines. mdpi.comscispace.com Mediated by hydrochloric acid under visible light, this reaction proceeds without any transition metal catalyst or external oxidant. This protocol was successfully used to synthesize 1-(p-Tolyl)phthalazine from phthalazine and p-tolylhydrazine hydrochloride in a 53% isolated yield. mdpi.comscispace.com
Table 2: Metal-Free Arylation Strategies for 1-Arylphthalazines
| Starting Materials | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| o-Methyl benzophenones, Di-tert-butyl azodicarboxylate | Light, One-pot | 1-Aryl-phthalazines | Not specified | chemrxiv.org |
This table is interactive and represents selected data from the text.
Palladium-Catalyzed Cross-Coupling Strategies
Cyclocondensation and Annulation Routes to the Phthalazine Core
The construction of the phthalazine ring system through cyclocondensation is the most traditional and frequently employed synthetic route. thieme-connect.dethieme-connect.de These methods typically involve the reaction of a 1,2-difunctionalized benzene (B151609) derivative with a hydrazine-based reagent.
The reaction between 1,2-difunctionalized benzenes and hydrazine or its derivatives is a versatile and direct path to the phthalazine skeleton. thieme-connect.dethieme-connect.de The nature of the functional groups on the benzene ring dictates the substitution pattern and oxidation state of the resulting phthalazine. thieme-connect.dethieme-connect.de For example, the first synthesis of the parent phthalazine compound was achieved by reacting 1,2-bis(dichloromethyl)benzene (B1583721) with aqueous hydrazine under pressure. thieme-connect.de A more convenient protocol uses hydrazine sulfate (B86663) in sulfuric acid. thieme-connect.de Similarly, the condensation of phthalaldehyde with hydrazine hydrate readily yields phthalazine. thieme-connect.de Microwave-assisted synthesis has also been employed for the double alkylation of hydrazine compounds with reagents like 1,2-bis(bromomethyl)benzene (B41939) to form dihydrophthalazine derivatives in water, providing an environmentally benign alternative. sci-hub.seorganic-chemistry.org
Table 3: Phthalazine Synthesis from 1,2-Difunctionalized Benzenes
| Benzene Derivative | Hydrazine Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 1,2-Bis(dichloromethyl)benzene | Aqueous Hydrazine | 150 °C, pressure | Phthalazine | thieme-connect.de |
| Phthalaldehyde | Hydrazine Hydrate | Not specified | Phthalazine | thieme-connect.de |
This table is interactive and represents selected data from the text.
Phthalic anhydride (B1165640) and its derivatives are common and readily available starting materials for the synthesis of phthalazinones, which are important precursors to other phthalazine derivatives. thieme-connect.de The reaction of phthalic anhydride with hydrazine hydrate typically leads to 4-hydroxyphthalazin-1(2H)-one (also known as 2,3-dihydrophthalazine-1,4-dione). thieme-connect.delongdom.org When substituted hydrazines, such as phenylhydrazine, are used, the corresponding 2-substituted phthalazinones are formed. jcsp.org.pk For instance, refluxing phthalic anhydride with 2-(2-phenylhydrazinyl)acetic acid in a mixture of acetic acid and hydrochloric acid yields 2-(4-oxo-3-phenyl-3,4-dihydrophthalazin-1-yl)acetic acid. researchgate.net
A well-established route to 4-aryl-1(2H)-phthalazinones involves the cyclocondensation of o-aroylbenzoic acids with hydrazine derivatives. jcsp.org.pk These key o-aroylbenzoic acid intermediates are often prepared via the Friedel-Crafts acylation of aromatic hydrocarbons with phthalic anhydride. longdom.orgjcsp.org.pk The subsequent reaction of the o-aroylbenzoic acid with reagents like hydrazine hydrate or phenylhydrazine in a solvent such as boiling ethanol (B145695) affords the corresponding 4-aryl-1(2H)-phthalazinones. jcsp.org.pk For example, 2-benzoylbenzoic acid reacts with hydrazine sulfate in the presence of sodium hydroxide (B78521) to yield the desired phthalazinone derivative. sci-hub.se This method provides a direct pathway to introduce an aryl group, such as phenyl, at the 4-position of the phthalazinone ring.
Table 4: Synthesis of 4-Aryl-1(2H)-phthalazinones from o-Aroylbenzoic Acids
| o-Aroylbenzoic Acid | Hydrazine Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| o-Aroylbenzoic acids (general) | Hydrazine hydrate, Phenylhydrazine | Reflux in ethanol | 2-Substituted-4-aryl-1(2H)-phthalazinones | jcsp.org.pk |
This table is interactive and represents selected data from the text.
Synthesis via Phthalic Anhydride and Hydrazine Derivatives
Transformation of Precursor Phthalazine Derivatives
A common and effective strategy for synthesizing this compound and its derivatives involves the chemical modification of pre-existing phthalazine ring systems. This approach leverages readily available starting materials and transforms them into the desired products through targeted reactions.
Synthesis from 1-Chlorophthalazines
The substitution of a chlorine atom at the 1-position of the phthalazine core is a versatile method for introducing a phenyl group. 1-Chlorophthalazine (B19308) can be prepared from the corresponding 2H-phthalazin-1-one by treatment with phosphoryl chloride. jcsp.org.pkgoogle.com The resulting 1-chlorophthalazine is an excellent electrophile for cross-coupling reactions.
One of the most powerful techniques for this transformation is the Suzuki cross-coupling reaction. nih.govlibretexts.orgharvard.edu This palladium-catalyzed reaction involves the coupling of a 1-chlorophthalazine with a phenylboronic acid derivative in the presence of a base. nih.gov The reaction is known for its high tolerance of various functional groups and generally provides good to excellent yields of the desired this compound derivatives. nih.gov
Additionally, 1-chlorophthalazines can undergo nucleophilic substitution reactions. For instance, reaction with hydrazine hydrate can yield 1-hydrazinophthalazine derivatives. jcsp.org.pk While not a direct route to 1-phenylphthalazines, this highlights the reactivity of the chloro-substituted position for creating a variety of phthalazine derivatives.
Table 1: Synthesis of this compound Derivatives from 1-Chlorophthalazines
| Starting Material | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Chlorophthalazine | Phenylboronic acid | Pd(PPh₃)₄, Base | This compound | Good | nih.gov |
| 1-Chlorophthalazine | Hydrazine hydrate | - | 1-Hydrazinophthalazine | - | jcsp.org.pk |
| 1-Iodo-4-phenylphthalazine | 5-methoxy-1-prop-2-yn-1-yl-1H-indole | - | 1-[3-(5-Methoxy-1H-indol-1-yl)prop-1-yn-1-yl]-4-phenylphthalazine | 55 | nih.gov |
Derivatization of Phthalazinones
Phthalazinones, which exist in a lactam-lactim tautomeric equilibrium, serve as another crucial precursor for the synthesis of 1-phenylphthalazines. jcsp.org.pk The lactim form can be converted to a 1-chlorophthalazine, as mentioned previously, which can then be further functionalized. jcsp.org.pk
A more direct approach involves the reaction of phthalazinones with Grignard reagents. thieme-connect.debu.edu.eg The addition of a phenylmagnesium halide to a phthalazinone derivative can lead to the formation of a 1-phenyl-substituted phthalazine. thieme-connect.denumberanalytics.com This classic organometallic reaction provides a straightforward method for introducing the phenyl group, although yields can sometimes be modest. thieme-connect.de For instance, the reaction of a phthalazinone with phenylmagnesium bromide in a mixture of THF and benzene at reflux has been reported to produce 1-phenylphthalazines. thieme-connect.de
Phthalazinones themselves can be synthesized from o-aroylbenzoic acids and hydrazine derivatives. jcsp.org.pkbu.edu.eg This multi-step sequence, starting from readily available materials, provides a reliable pathway to a variety of substituted phthalazinones that can then be converted to the target this compound compounds. jcsp.org.pk
Table 2: Derivatization of Phthalazinones to 1-Phenylphthalazines
| Phthalazinone Precursor | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Aryl-1(2H)-phthalazinone | Phenylmagnesium bromide | THF, benzene, reflux | 1-Phenyl-4-arylphthalazine | 51 | thieme-connect.de |
| 2H-Phthalazin-1-one | Phosphoryl chloride, then Phenylboronic acid | 1. Heat 2. Pd-catalyzed coupling | This compound | - | jcsp.org.pkgoogle.com |
Innovative and Sustainable Synthetic Strategies
Modern organic synthesis emphasizes the development of environmentally friendly and efficient reactions. In the context of this compound synthesis, light-driven, metal-free approaches and one-pot multicomponent reactions are at the forefront of these innovations.
Light-Driven Metal-Free Approaches
Photocatalysis offers a green alternative to traditional metal-catalyzed reactions, often proceeding under mild conditions without the need for toxic or expensive metal catalysts. rsc.orgresearchgate.netrsc.orgmdpi.com A notable development is the light-driven, metal-free, one-pot synthesis of 1-aryl-phthalazines from o-methyl benzophenones. researchgate.net This strategy combines a light-mediated enolization/Diels-Alder reaction domino process with a subsequent deprotection/aromatization domino reaction. researchgate.net The key advantages of this method are the absence of any catalyst or additives, the use of readily accessible starting materials, and a simple work-up procedure, making it a highly sustainable and appealing route for constructing various 1-aryl-phthalazines. researchgate.net
Visible-light-mediated synthesis has also been explored for other related heterocyclic systems, such as quinazolines, demonstrating the broad potential of this energy source in organic synthesis. mdpi.commdpi.com These methods often involve the generation of radical intermediates under the influence of light, which then participate in cyclization and aromatization steps to form the final heterocyclic product. mdpi.com
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single reaction vessel to form a complex product in a single step, minimizing waste and simplifying purification. nih.govtcichemicals.comnih.gov Several MCRs have been developed for the synthesis of the broader phthalazine family, which can be adapted for this compound derivatives.
For example, a three-component reaction involving phthalhydrazide (B32825), an aldehyde, and malononitrile (B47326) can be used to synthesize pyrazolo[1,2-b]phthalazine derivatives. nih.gov By selecting the appropriate aldehyde (e.g., benzaldehyde), phenyl-substituted phthalazine-like structures can be generated. These reactions can be promoted by various catalysts, including lipases for a greener approach or nano-organocatalysts. nih.govthieme-connect.com Another MCR involves the reaction of phthalhydrazide, dimedone, and various aldehydes under microwave irradiation to produce phthalazine-triones. arabjchem.org The use of different aldehydes allows for the introduction of various substituents, including a phenyl group. arabjchem.org
These MCRs offer significant advantages in terms of atom economy, reduced reaction times, and operational simplicity, aligning with the principles of green chemistry. nih.gov
Table 3: One-Pot Multicomponent Reactions for Phthalazine Derivatives
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Phthalhydrazide, Aldehydes, Malononitrile | Lipase from Aspergillus niger | 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | nih.gov |
| Phthalhydrazide, Dimedone, Aldehydes | p-Sulfonic acid calix arabjchem.orgarene, Microwave | Phthalazine-triones | arabjchem.org |
| Phthalhydrazide, Malononitrile, Aldehydes | Electrochemical, NaBr | Nanosized Phthalazine Derivatives | |
| Phthalazine, Alkyl isocyanides, 1,1-Dicyanoalkenes | Acetonitrile-water | Pyrrolo[2,1-a]phthalazines | researchgate.net |
Stereoselective Synthesis of Chiral this compound Analogues
The synthesis of chiral molecules with high enantiomeric or diastereomeric purity is a significant challenge in modern organic chemistry. For this compound analogues, which may possess stereogenic centers, developing stereoselective synthetic routes is crucial for investigating their potential applications.
While specific examples for the stereoselective synthesis of this compound itself are not extensively detailed in the provided context, general strategies for creating chiral heterocyclic compounds can be inferred. Asymmetric catalysis, using chiral catalysts or auxiliaries, is a primary approach. For instance, enantioselective multicomponent reactions can be employed to construct chiral heterocyclic cores. nih.gov
The synthesis of chiral analogues often involves building the stereochemistry into the precursors. beilstein-journals.orgifremer.frrsc.org For example, a stereoselective synthesis of chiral cyclohexylamine (B46788) derivatives has been achieved using a palladium-catalyzed C-C bond formation followed by a diastereoselective ketone-to-amine conversion. beilstein-journals.org A similar strategy could be envisioned for creating chiral precursors that could then be cyclized to form chiral phthalazine derivatives. The use of chiral phosphoric acids as catalysts has also been shown to be effective in achieving high enantioselectivity in the synthesis of other alkaloid analogues. ifremer.frrsc.org These approaches highlight the potential for developing highly stereoselective syntheses of chiral this compound analogues.
Chemical Transformations and Reactivity of 1 Phenylphthalazine
Nucleophilic Substitution Reactions at the Phthalazine (B143731) Nucleus
The phthalazine ring system, being electron-deficient, is susceptible to nucleophilic attack, particularly when a good leaving group is present at the C1 or C4 position. While direct nucleophilic substitution on 1-phenylphthalazine itself is not extensively documented, the reactivity of related phthalazine derivatives provides insight into this class of reactions. For instance, the chlorine atom in 1-chlorophthalazine (B19308) is readily displaced by various nucleophiles. wikipedia.org This suggests that conversion of the hydroxyl group in the tautomeric form of 1-phenyl-4-phthalazinone to a better leaving group, such as a chloro group via treatment with phosphorus oxychloride, would render the C1 position susceptible to nucleophilic substitution. wikipedia.org
In a related context, studies on halogenoalkanes demonstrate that these compounds undergo nucleophilic substitution where a halogen is replaced by a nucleophile like the hydroxide (B78521) ion (-OH) to form an alcohol. chemguide.co.uk The reaction can proceed through either an S_N_1 or S_N_2 mechanism, depending on the structure of the halogenoalkane. savemyexams.com This fundamental principle of nucleophilic substitution is applicable to heterocyclic systems like phthalazine, where a halogenated derivative can serve as a precursor for introducing a variety of functional groups.
Electrophilic Aromatic Substitution on the Phenyl Moiety and Phthalazine Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. masterorganicchemistry.comwikipedia.org In the case of this compound, there are two aromatic rings that can potentially undergo substitution: the phenyl ring and the benzene (B151609) ring of the phthalazine nucleus. The phthalazine ring itself is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the two nitrogen atoms, making substitution on this ring system difficult. wikipedia.org In contrast, the pendant phenyl group is expected to undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgyoutube.com The directing effect of the phthalazinyl substituent on the phenyl ring will influence the position of substitution (ortho, meta, or para).
The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by deprotonation to restore aromaticity. masterorganicchemistry.comwikipedia.orgyoutube.com The rate-determining step is typically the formation of this carbocation. masterorganicchemistry.com
Oxidation Reactions of this compound
N-Oxidation of this compound to N-Oxides
The nitrogen atoms in the phthalazine ring are susceptible to oxidation, leading to the formation of N-oxides. The oxidation of this compound can yield two possible isomeric N-oxides: this compound 2-oxide and this compound 3-oxide. nih.gov The reaction is typically carried out using oxidizing agents such as peroxy acids. For example, the oxidation of 1-methyl- and 1-benzylphthalazine with monoperoxyphthalic acid produces a mixture of the corresponding 2-oxide and 3-oxide. researchgate.netnih.gov The position of N-oxidation can be influenced by the nature of the substituent at the C1 position. researchgate.net For instance, it has been reported that N-oxidation of 1-methyl-4-phenylphthalazine yields only the 2-oxide, while 1-isopropyl-4-phenylphthalazine gives only the 3-oxide. researchgate.netresearchgate.net
These N-oxides are valuable intermediates in the synthesis of other phthalazine derivatives. For example, this compound 3-oxide can react with methylmagnesium iodide to yield 1-methyl-4-phenylphthalazine 2-oxide. researchgate.netresearchgate.net It has also been shown to react with acetophenone. nih.gov
Reduction Chemistry of this compound
The phthalazine nucleus can be reduced under various conditions. Catalytic hydrogenation or reduction with sodium amalgam can lead to the formation of 1,2,3,4-tetrahydrophthalazine (B88525) from the parent phthalazine. thieme-connect.de Reduction of phthalazine with zinc and hydrochloric acid leads to ring opening, forming 2-(aminomethyl)benzylamine. thieme-connect.de
For substituted phthalazines, the reduction can be more complex. The reduction of heterocycles containing an isoindolone nucleus with lithium aluminum hydride has been studied, indicating that complex hydrides can be used to reduce the phthalazine system. acs.org The reduction of this compound would likely proceed at the dihydropyridazine (B8628806) ring, potentially leading to 1,2-dihydro- or 1,2,3,4-tetrahydro-1-phenylphthalazine, depending on the reducing agent and reaction conditions.
Cycloaddition Reactions Involving this compound
Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. libretexts.orgnovapublishers.com Phthalazinium ylides, which can be generated from phthalazinium salts, can participate in [3+2] cycloaddition reactions with various dipolarophiles. mdpi.com For example, phthalazinium ylides react with 1,4-naphthoquinone (B94277) to yield polycyclic dihydrobenzo wikipedia.orgiupac.orgisoindolo[1,2-a]phthalazine derivatives. mdpi.com While this specific reaction does not start from this compound itself, it demonstrates the potential of the phthalazine system to participate in cycloaddition reactions once converted to a reactive intermediate like an ylide.
These reactions typically proceed by generating an azomethine ylide in situ, which then reacts with an activated alkene or alkyne. mdpi.com This approach is a versatile method for synthesizing fused heterocyclic systems containing the phthalazine core.
Functionalization of Peripheral Substituents
The modification of peripheral substituents on the this compound scaffold is a key strategy for developing new derivatives with tailored chemical and physical properties. Rather than altering the core heterocyclic structure, these modifications focus on existing or introduced functional groups on both the phthalazine and the phenyl moieties. A predominant approach involves the introduction of a reactive leaving group, such as a halogen, onto the phthalazine core, which then serves as a versatile handle for subsequent nucleophilic substitution reactions. This allows for the systematic introduction of a wide array of functional groups.
A primary intermediate for these transformations is 1-chloro-4-phenylphthalazine (B158345). The chlorine atom at the 1-position is activated towards nucleophilic displacement due to the electron-withdrawing effect of the adjacent nitrogen atoms in the phthalazine ring. vulcanchem.com This enhanced electrophilicity facilitates reactions with a diverse range of nucleophiles, enabling the synthesis of extensive libraries of 1-substituted-4-phenylphthalazine derivatives.
The following table summarizes various nucleophilic substitution reactions performed on 1-chloro-4-phenylphthalazine, showcasing the versatility of this method.
| Nucleophile/Reagent | Reaction Conditions | Product (1-Substituent) | Reference |
| Hydrazine (B178648) Hydrate (B1144303) | Boiling Ethanol (B145695) | 1-Hydrazino-4-phenylphthalazine | researchgate.net |
| Thiophenol | Not specified | 1-(Phenylthio)-4-phenylphthalazine | aun.edu.eg |
| Ammonium Acetate / Phenol | Heating | 1-Amino-4-phenylphthalazine | researchgate.net |
| Sulfanilamide Potassium Salt | Fusion | 1-Sulfanilamido-4-phenylphthalazine | researchgate.net |
| Various Amines | Not specified | 1-Anilino-4-phenylphthalazine | researchgate.net |
These substitution reactions are fundamental in creating new analogs. For instance, the resulting 1-hydrazino-4-phenylphthalazine is itself a versatile intermediate. It can be further reacted with various electrophiles, such as aromatic aldehydes or acid chlorides, to generate more complex heterocyclic systems fused to the phthalazine core, like triazolo[3,4-a]phthalazines. researchgate.net
Beyond the highly reactive C1-position, functionalization can also be performed on other parts of the molecule, such as the benzo portion of the phthalazine ring. One documented example is the nitration of phthalazinone derivatives, which introduces a nitro group onto the benzene ring of the phthalazine system. researchgate.net This electrophilic substitution demonstrates that the aromatic character of the benzo ring is susceptible to modification, opening pathways to further functionalization, such as the reduction of the nitro group to an amine.
The table below details an example of functionalizing the phthalazine core itself.
| Reaction Type | Reagent | Substrate | Product | Reference |
| Nitration | Potassium Nitrate, conc. Sulfuric Acid | 1(2H)-Phthalazinone | 5-Nitro-1(2H)-phthalazinone | researchgate.net |
While direct modification of substituents on the C1-phenyl ring of a pre-formed this compound is less commonly documented, the synthesis of this compound derivatives often starts from benzophenones with pre-existing functional groups on the phenyl ring. chemrxiv.org These groups, which can be electron-donating (e.g., methoxy (B1213986), methyl) or electron-withdrawing (e.g., cyano, halo), are carried through the cyclization process to yield the final substituted this compound. chemrxiv.org Once incorporated, these peripheral substituents are amenable to standard functional group interconversions, providing another layer of structural diversification. For example, a cyano group could be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, and a methoxy group could be cleaved to a phenol, allowing for a wide range of subsequent chemical elaborations.
Derivatives and Structural Modification Strategies of 1 Phenylphthalazine
Design Principles for Phthalazine-Based Molecular Scaffolds
The design of phthalazine-based molecular scaffolds is often guided by the goal of developing compounds with specific pharmacological profiles, such as anti-inflammatory, anticancer, or antimicrobial activities. ontosight.aiosf.io Key design principles involve the strategic modification of the phthalazine (B143731) core to enhance interactions with biological targets. mdpi.comosf.io
One common strategy is the expansion of the pyridazinone system to the larger, more conjugated phthalazinone system, which can serve as an electron acceptor. osf.ionih.gov This is often coupled with the introduction of electron-donating aromatic groups to modulate the electronic properties of the molecule. osf.ionih.gov Another principle involves linking the phthalazine core to biarylamide or biarylurea tails, or incorporating N-substituted piperazine (B1678402) motifs at position 1. nih.gov These modifications aim to enhance the anti-proliferative and anti-angiogenic activity of the compounds by targeting specific receptors like VEGFR-2. nih.govnih.gov The introduction of various substituents on the phenyl ring and the phthalazine nucleus allows for the fine-tuning of the molecule's lipophilicity and steric properties, which are crucial for its pharmacokinetic and pharmacodynamic profile. ontosight.ai
Synthesis of Substituted 1-Phenylphthalazine Analogues
The synthesis of substituted this compound analogues typically starts from readily available precursors like phthalic anhydride (B1165640) or 2-benzoylbenzoic acid. sci-hub.sejst.go.jp A common route involves the cyclocondensation of these precursors with hydrazine (B178648) hydrate (B1144303) or its derivatives to form the phthalazinone ring. nih.govsci-hub.se For instance, 2-benzoylbenzoic acid can be reacted with hydrazine sulfate (B86663) in the presence of a base to yield 4-phenylphthalazin-1(2H)-one. sci-hub.se
Further modifications are then carried out on this core structure. Chlorination of the phthalazinone, for example, with reagents like phosphorus oxychloride, yields a 1-chlorophthalazine (B19308) intermediate. nih.gov This intermediate is a versatile precursor for introducing various nucleophiles at the 1-position, such as amines, anilines, or piperazine derivatives, through nucleophilic substitution reactions. nih.gov
Aza-Heterocycle Annulation with the Phthalazine Core (e.g., Triazolo-, Tetrazolo-Phthalazines)
A significant strategy for modifying the this compound scaffold involves the annulation (fusion) of an additional aza-heterocyclic ring, such as a triazole or tetrazole ring, to the phthalazine core. nih.gov This creates fused heterocyclic systems like triazolo[3,4-a]phthalazines and tetrazolo[5,1-a]phthalazines, which have shown promising biological activities. nih.govnih.gov
The synthesis of these fused systems often starts with a 1-hydrazinylphthalazine derivative. jocpr.comcapes.gov.br For example, reacting 1-chloro-4-phenylphthalazine (B158345) with hydrazine hydrate can produce 1-hydrazinyl-4-phenylphthalazine. research-solution.com This intermediate can then be cyclized with various reagents to form the triazole or tetrazole ring. The synthesis of nih.govjocpr.comCurrent time information in Bangalore, IN.triazolo[3,4-a]phthalazines can be achieved by reacting the hydrazinylphthalazine with reagents like formic acid or other appropriate precursors. jocpr.com Similarly, tetrazolo[5,1-a]phthalazine (B18776) derivatives can be synthesized from the corresponding chlorophthalazine by reaction with sodium azide. capes.gov.br These annulated systems have been explored for various therapeutic applications, including their potential as positive inotropic agents. nih.gov
Introduction of Diverse Aryl and Heteroaryl Moieties
The introduction of various aryl and heteroaryl groups at different positions of the this compound scaffold is a key strategy to modulate its biological activity. nih.gov This can be achieved through several synthetic methods, including cross-coupling reactions. ontosight.ai
For instance, palladium-catalyzed cross-coupling reactions have been successfully used for the regioselective C-arylation of the phthalazine nucleus. researchgate.net Diaryliodonium salts can be used as arylating agents to introduce diverse aryl groups at specific positions. researchgate.net This allows for the synthesis of a wide range of bi(hetero)aryl derivatives. researchgate.net
The rationale behind introducing these moieties is to explore new interactions with biological targets and to fine-tune the physicochemical properties of the parent compound. nih.gov For example, incorporating a thiazole (B1198619) moiety, often in conjunction with a sulfonamide group, has been explored to develop new antimicrobial agents. nih.govresearchgate.net The choice of the aryl or heteroaryl group and its substitution pattern can significantly impact the resulting compound's potency and selectivity. nih.gov
Modifications at the Phthalazinone System
Modifications to the phthalazinone system itself are a crucial aspect of derivatization. The phthalazinone moiety is a key structural feature that can be manipulated to alter the compound's properties. osf.ioacs.org
One common modification is the N-alkylation of the phthalazinone ring. sciforum.net This can be achieved by reacting the phthalazinone with various alkylating agents. sciforum.net For example, N-alkylation of 4-benzyl-2H-phthalazin-1-one can be performed to introduce substituents at the N-2 position. sciforum.net These modifications can influence the compound's solubility, metabolic stability, and interaction with target proteins. worldscientific.com
Another approach involves the conversion of the phthalazinone to a phthalazinethione, followed by reactions with various electrophiles. osf.io Furthermore, the phthalazinone ring can be opened and re-closed to introduce different functionalities or to create entirely new heterocyclic systems. acs.org These modifications aim to create novel derivatives with enhanced biological activities, such as cytotoxic and antimicrobial properties. osf.ioacs.org
Structure-Activity Relationship (SAR) Studies in this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives relates to their biological activity. gardp.org These studies involve systematically modifying the molecule and assessing the impact of these changes on its efficacy. gardp.orggeorgiasouthern.edu By identifying which structural features are crucial for activity, medicinal chemists can design more potent and selective compounds. gardp.org
For example, in a series of phthalazine-based derivatives, the introduction of a 4-chloro-3-trifluoromethylphenyl group was found to enhance growth inhibition in cancer cell lines compared to unsubstituted analogues. nih.gov This highlights the importance of the substitution pattern on the phenyl ring. Similarly, SAR studies on nih.govjocpr.comCurrent time information in Bangalore, IN.triazolo[4,3-a]phthalazine derivatives revealed that sulfonamide substituents at the meta-position of the pendant phenyl group were more potent than amide substituents. acs.org
Pharmacophore Exploration and Optimization
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to bind to a specific biological target. nih.govpitt.edu This model serves as a template for designing new molecules with improved activity. nih.gov
For this compound derivatives, pharmacophore models can be developed based on the known interactions of active compounds with their target proteins. nih.gov These models typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. pitt.edu For instance, in the context of VEGFR-2 inhibitors, the pharmacophore might include the phthalazine core, hydrogen bond donors/acceptors, and lipophilic moieties. acs.org
Once a pharmacophore model is established, it can be used to guide the optimization of lead compounds. mdpi.com This involves modifying the lead structure to better fit the pharmacophore model, thereby enhancing its binding affinity and biological activity. mdpi.com Virtual screening of compound libraries against the pharmacophore model can also help identify novel scaffolds with the desired activity. nih.gov
Impact of Substituent Effects on Molecular Function
The biological activity and physicochemical properties of this compound derivatives are significantly influenced by the nature and position of substituents on both the phthalazine and phenyl rings. These modifications can alter the molecule's electronic properties, steric profile, and lipophilicity, thereby modulating its interaction with biological targets.
The introduction of various functional groups can lead to a broad spectrum of pharmacological activities. Research has shown that derivatives of this compound can exhibit antitumor, antimicrobial, anti-inflammatory, and antihistamine properties, among others. osf.io The specific effects are often highly dependent on the type and placement of the substituents. researchgate.net
For instance, the presence of a chloro group at position 1 of the phthalazine ring is thought to enhance electrophilic reactivity. In contrast, electron-donating groups like methoxy (B1213986) groups may stabilize adjacent positions against nucleophilic attack. The substitution pattern on the phenyl ring also plays a crucial role. For example, in a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the stereochemistry and nature of the substituent were found to be critical for their analgesic and narcotic antagonist activities. nih.gov
The diverse biological activities of phthalazine derivatives are well-documented. jst.go.jp They have been investigated as inhibitors of poly(adenosine diphosphate-ribose)polymerases (PARPs), which are potential anticancer targets. jst.go.jp Furthermore, certain phthalazinone derivatives have demonstrated the ability to enhance the antifungal effects of other drugs. osf.io
Below are tables detailing research findings on the impact of various substituents on the molecular function of this compound and related structures.
Table 1: Impact of Substituents on the Biological Activity of Phthalazine Derivatives
| Base Compound | Substituent(s) | Position(s) | Observed Biological Activity | Reference |
| Phthalazinone | 2-substituents with polar groups | 2 | Reduced bronchodilatory activity | osf.io |
| Phthalazinone | 1-imidazolyl and 5-thiazolyl | 4 | Active as the parent 3-pyridyl compound | osf.io |
| 1-Naphthaldazine | 4-hydroxy | 4 | Reduced antibacterial and increased antifungal activities | researchgate.net |
| 1-Naphthaldazine | 2-hydroxy | 2 | Increased antibacterial and reduced antifungal activities | researchgate.net |
| 1-(3-chloroanilino)-4-phenylphthalazine | 3-chloroanilino, phenyl | 1, 4 | Selective phosphodiesterase V inhibitor | jst.go.jp |
Table 2: Influence of Substituents on Physicochemical Properties
| Compound Class | Substituent(s) | Effect on Properties | Reference |
| Benzodithiazine analogs | Halogenation (Br, Cl), sulfone groups | Increased thermal stability | |
| Phthalazines | Methoxy vs. methyl | Influences solubility and crystallinity | |
| Phenylazopyrazoles | Methyl and acyl groups on pyrazole (B372694) ring | Hyperchromic effect and minor bathochromic shift in UV-vis absorption | beilstein-journals.org |
Table 3: Structure-Activity Relationship (SAR) Highlights
| Compound Series | Key Findings | Reference |
| 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives | S-(+) enantiomers generally showed stronger analgesic activity. | nih.gov |
| 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives | R-(-) enantiomers of some derivatives exhibited narcotic antagonist activity. | nih.gov |
| Phthalazin-1-(2H)ones | 4-substituted derivatives are key intermediates for various pharmacologically active compounds. | jst.go.jp |
Research Applications in Advanced Chemical Science
1-Phenylphthalazine Derivatives in Preclinical Medicinal Chemistry Research
Derivatives of this compound have been extensively investigated for their potential in treating various diseases, particularly cancer and inflammatory conditions. These compounds have shown promise as enzyme inhibitors, antiproliferative agents, and modulators of key biological pathways.
Development of Enzyme Inhibitors
The phthalazine (B143731) nucleus is a key component in several clinically approved drugs and synthetic small molecules designed to inhibit various kinases and enzymes. researchgate.net Research has focused on developing this compound derivatives as potent and selective inhibitors of several key enzymes implicated in cancer and other diseases.
Poly(ADP-ribose) Polymerase (PARP-1): PARP-1 is a crucial enzyme in DNA repair, and its inhibition is a validated strategy for cancer therapy, especially in cancers with BRCA1/2 mutations. mdpi.com Phthalazinone derivatives, structurally related to this compound, have been a major focus in the development of PARP inhibitors. jst.go.jp For instance, a series of 4-substituted-2H-phthalazin-1-ones have been explored as potent and orally bioavailable PARP inhibitors. jst.go.jp Olaparib and Talazoparib are examples of phthalazine-based PARP inhibitors that have received clinical approval. researchgate.netresearchgate.net
Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is common in many human tumors. d-nb.info Phthalazinone derivatives have been designed as inhibitors of Aurora kinases. For example, a novel class of potent and selective inhibitors of Aurora-A kinase was developed based on a 4-(pyrazole-3-ylamino)phenyl-2H-phthalazin-1-one scaffold. jst.go.jp One compound from this series, compound (IV), demonstrated an IC50 of 71 nM against Aurora-A and cytotoxic activity against the HCT116 colon cancer cell line with an IC50 of 5.44 nM. jst.go.jp Another study reported a series of 4-substituted phthalazinones as Aurora B kinase inhibitors, with compound 17b showing the most potent anti-proliferative activity against HCT116 cells (IC50 = 4.35±1.21 μM) and moderate Aurora B inhibition (IC50 = 142 nM). researchgate.net
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Several phthalazine derivatives have been reported as potent VEGFR-2 inhibitors. researchgate.netrsc.org A series of 1-piperazinyl-4-phenylphthalazine derivatives were previously reported as VEGFR-2 inhibitors. researchgate.net More recently, novel phthalazine derivatives were designed and synthesized as VEGFR-2 inhibitors, with compounds 2g and 4a showing potent activity against MCF-7 and Hep G2 cancer cell lines. rsc.org These compounds also displayed significant inhibitory activity against VEGFR-2, with IC50 values ranging from 0.148 to 0.892 μM. rsc.org
Phosphodiesterases (PDEs): Certain phthalazinone derivatives have shown selective inhibitory activity against phosphodiesterase V (PDE5). jst.go.jp For example, MV-5445, which is 1-(3-chloroanilino)-4-phenylphthalazine, is a known selective PDE5 inhibitor. jst.go.jp
Exploration as Antiproliferative Agents in Cellular Models
The antiproliferative properties of this compound derivatives have been evaluated against a variety of human cancer cell lines. These studies have demonstrated the potential of this chemical scaffold to inhibit cancer cell growth.
A series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were synthesized and screened for their in vitro antiproliferative activity against the National Cancer Institute (NCI)-60 human cancer cell line panel. nih.gov Compounds 5a and 5d exhibited broad-spectrum antiproliferative activity against various cancer cell lines, including leukemia, colon, renal, and breast cancers. nih.gov
Novel phthalazine derivatives were evaluated for their anticancer activities against hepatocellular carcinoma (Hep G2) and breast cancer (MCF-7) cell lines. rsc.org Compounds 2g and 4a were the most potent derivatives against both cell lines, with IC50 values of 0.15 and 0.12 μM against MCF-7, and 0.18 and 0.09 μM against Hep G2, respectively. rsc.org
Another study focused on 1-phenyl-4-substituted phthalazine derivatives and their antitumor activity against four cancer cell lines. sioc-journal.cn Compounds 5f (N-(4-methoxyphenyl)-2-((4-phenylphthalazin-1-yl) thio) acetamide) and 8c (N-(3-chloro-4-fluorophenyl)-2-(4-(4-phenylphthalazin-1-yl) piperazin-1-yl) acetamide) showed significant antitumor activities, particularly against human esophageal cancer cells, with IC50 values of 8.13 and 9.31 μmol•L-1, respectively. sioc-journal.cn
Table 1: Antiproliferative Activity of Selected this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2g | MCF-7 | 0.15 | rsc.org |
| 2g | Hep G2 | 0.18 | rsc.org |
| 4a | MCF-7 | 0.12 | rsc.org |
| 4a | Hep G2 | 0.09 | rsc.org |
| 5f | Human Esophageal Cancer | 8.13 | sioc-journal.cn |
| 8c | Human Esophageal Cancer | 9.31 | sioc-journal.cn |
Investigation of Anti-inflammatory Potentials
The phthalazine core is also associated with anti-inflammatory properties. researchgate.net While direct studies on this compound are limited in this specific context, related hydrazone derivatives have been evaluated for their anti-inflammatory effects. In a preclinical model using carrageenan-induced paw edema, certain hydrazide and hydrazone derivatives demonstrated significant anti-inflammatory activity. mdpi.com For instance, N-pyrrolylcarbohydrazide (1 ) showed dose-dependent anti-inflammatory effects. mdpi.com This suggests that the broader class of compounds containing the hydrazone moiety, which is structurally related to the phthalazine core, holds potential for anti-inflammatory applications. Further research into this compound derivatives could explore this therapeutic avenue.
Modulation of Receptor Systems
G protein-coupled receptors (GPCRs) and ion channels are major drug targets, and their modulation can impact a wide range of physiological processes. nih.govmdpi.comfrontiersin.org
G Protein-Coupled Receptors (GPCRs): GPCRs are the largest family of membrane receptors and are involved in numerous signaling pathways. nih.govcecam.org Allosteric modulators, which bind to a site distinct from the primary ligand binding site, are a key area of interest in GPCR drug discovery. drugtargetreview.com While direct evidence for this compound derivatives as GPCR modulators is not prominent in the provided results, the diverse biological activities of phthalazine-based compounds suggest that investigating their effects on GPCRs could be a fruitful area of research.
Ion Channels: Ion channels are critical for cellular communication and are implicated in various diseases. mdpi.comfrontiersin.org Cisplatin-induced peripheral neuropathy, for example, involves the modulation of ion channels like TRPV1 and TRPA1. mdpi.com The ability of small molecules to modulate these channels is of significant therapeutic interest. The structural features of this compound derivatives could make them candidates for interacting with ion channels, although specific research in this area is not detailed in the provided search results.
This compound as Ligands and Substrates in Catalysis
Beyond their biological applications, phthalazine derivatives, including this compound, have found utility in the field of catalysis, particularly as ligands for transition metals.
Role in Transition Metal-Catalyzed Transformations
Transition metal-catalyzed reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. numberanalytics.comsioc-journal.cn The ligands coordinated to the metal center play a crucial role in determining the catalyst's activity and selectivity. numberanalytics.comlibretexts.org
Phthalazine-based molecules can act as ligands for transition metals like palladium and rhodium. sioc-journal.cnlibretexts.org The nitrogen atoms in the phthalazine ring can coordinate with the metal center, influencing the electronic and steric properties of the catalyst. This coordination can facilitate key steps in catalytic cycles, such as oxidative addition and reductive elimination. libretexts.orgrsc.org While the specific use of this compound as a ligand is not extensively detailed, the general principles of using nitrogen-containing heterocycles as ligands in transition metal catalysis are well-established and suggest a potential role for this compound. sioc-journal.cn
Applications in Asymmetric Catalysis (General Phthalazine Ligands)
While this compound itself is not a direct chiral ligand, the core phthalazine structure is a critical component in several highly effective ligands used in asymmetric catalysis. rsc.org This field of catalysis is of paramount importance as it allows for the synthesis of enantiomerically pure compounds, which is crucial in medicine and materials science. csic.es The effectiveness of these reactions is measured by the enantiomeric excess (% ee), which indicates the degree of stereoselectivity achieved. csic.es
Phthalazine-based ligands are a key element of the Sharpless asymmetric dihydroxylation reaction, a powerful method for converting olefins into chiral diols. buchler-gmbh.com This reaction utilizes dimeric cinchona alkaloid ligands built around a phthalazine linker. buchler-gmbh.com Two prominent examples are (DHQ)₂PHAL and (DHQD)₂PHAL, which are derived from the quinine (B1679958) and quinidine (B1679956) alkaloids, respectively. buchler-gmbh.com These ligands, when combined with osmium tetroxide, create a chiral catalytic system capable of achieving excellent enantioselectivity and high yields for a broad range of olefins. buchler-gmbh.comresearchgate.net The mixture of the catalyst components is often referred to as "AD-mix," with AD-mix-α containing the (DHQ)₂PHAL ligand and AD-mix-β containing the (DHQD)₂PHAL ligand. buchler-gmbh.com
Another notable phthalazine-based ligand is PINAP, which incorporates a phthalazine moiety and 2-naphthol. acs.org This ligand has demonstrated reactivity comparable to other well-known chiral ligands in reactions such as hydroboration and C-N bond formation. acs.org The modular nature of these ligands, where the phthalazine core can be readily modified, allows for fine-tuning of their steric and electronic properties to optimize catalytic performance. acs.org
| Ligand Name | Abbreviation | Core Components | Primary Application | Reference |
|---|---|---|---|---|
| 1,4-Bis(9-O-dihydroquininyl)phthalazine | (DHQ)₂PHAL | Phthalazine, Dihydroquinine | Sharpless Asymmetric Dihydroxylation | buchler-gmbh.comresearchgate.net |
| 1,4-Bis(9-O-dihydroquinidinyl)phthalazine | (DHQD)₂PHAL | Phthalazine, Dihydroquinidine | Sharpless Asymmetric Dihydroxylation | buchler-gmbh.com |
| Phthalazine-Naphthol Ligand | PINAP | Phthalazine, 2-Naphthol | Hydroboration, C-N Addition Reactions | acs.org |
Role in Materials Science and Photochemistry (e.g., light-driven reactions)
The unique structure of this compound and its derivatives makes them valuable in both materials science and photochemistry. ontosight.aiiucr.org Photochemistry, the study of chemical reactions initiated by light, is fundamental to processes like photosynthesis and has broad industrial applications. gdcboysang.ac.inamrita.edu Light-dependent reactions convert light energy into chemical energy, driving processes that would otherwise not be spontaneous. csbsju.edulibretexts.org
In the realm of photochemistry, a novel, light-driven, and metal-free synthetic route to produce this compound has been developed. scispace.com This one-pot reaction starts from o-methyl benzophenones and proceeds through a light-mediated domino process involving a Diels-Alder reaction, followed by deprotection and aromatization. scispace.comresearchgate.net This method is noted for its mild conditions and absence of catalysts or additives, presenting a sustainable approach to synthesizing functionalized phthalazines. scispace.com
In materials science, phenylphthalazine derivatives have been successfully used as ligands to create highly efficient tris-cyclometalated iridium(III) complexes. iucr.orgresearchgate.net These organometallic compounds are of great interest due to their photophysical properties, such as high quantum yields and long emissive lifetimes, which make them ideal for use as phosphors in Organic Light-Emitting Diodes (OLEDs). rsc.orgznaturforsch.com A series of homoleptic cyclometalated iridium(III) complexes incorporating a this compound framework exhibited orange to red light emission with high photoluminescence quantum yields ranging from 41% to 82%. researchgate.net An OLED device fabricated using one of these complexes demonstrated a peak current efficiency of 35.1 cd A⁻¹ and an external quantum efficiency (EQE) of 21.2%, highlighting the potential of these materials in advanced display and lighting technologies. researchgate.net
| Application Area | Specific Use of Phenylphthalazine | Key Finding / Result | Reference |
|---|---|---|---|
| Photochemistry | Product of a light-driven synthesis | A metal-free, one-pot synthesis for this compound was developed using light as an energy source. | scispace.comresearchgate.net |
| Materials Science (OLEDs) | Ligand in cyclometalated Iridium(III) complexes | Complexes show high photoluminescence quantum yields (up to 82%) and are effective emitters in OLEDs. | researchgate.net |
| Materials Science (OLEDs) | Component of phosphorescent dopants | An OLED device using a phenylphthalazine-based Ir(III) complex achieved a high external quantum efficiency of 21.2%. | researchgate.net |
Bio-imaging and Sensing Applications
Bio-imaging is a crucial tool for visualizing biological processes in living systems, aiding in diagnostics and the development of new therapies. biotechjournal.in Derivatives of this compound are emerging as promising candidates for creating probes for both bio-imaging and chemical sensing. znaturforsch.comrsc.org
Certain cyclometalated iridium(III) complexes featuring a 4-phenylphthalazinone ligand have been investigated for their sensing capabilities. znaturforsch.com One such complex, Ir(ppz)₂(ipx), displays strong orange-red phosphorescence that is selectively quenched by specific metal cations, namely Hg²⁺, Cu²⁺, and Ag⁺. znaturforsch.com This quenching effect suggests that these types of complexes could be developed into highly selective phosphorescent chemosensors for detecting heavy metal ions, which are often environmental pollutants. rsc.orgznaturforsch.com
In the field of bio-imaging, fluorescent compounds derived from N-phenyl phthalazine have shown significant potential. rsc.org Researchers have synthesized phthalazino[2,3-a]cinnolines through a rhodium-catalyzed reaction between N-phenyl phthalazine and alkynes. rsc.org These resulting compounds exhibit notable fluorescence properties, particularly in the solid and aggregated states. rsc.org Their applicability for cell imaging has been successfully investigated in various cancer cell lines, demonstrating their utility as fluorescent probes in biological research. rsc.org
| Application | Phenylphthalazine Derivative | Principle of Operation | Target | Reference |
|---|---|---|---|---|
| Chemosensing | Cyclometalated Iridium(III) complex with 4-phenylphthalazinone | Phosphorescence quenching | Hg²⁺, Cu²⁺, Ag⁺ metal ions | znaturforsch.com |
| Bio-imaging | Phthalazino[2,3-a]cinnolines (from N-phenyl phthalazine) | Fluorescence emission | Imaging in cancer cell lines | rsc.org |
Computational and Theoretical Investigations of 1 Phenylphthalazine
Quantum Chemical Calculations (e.g., DFT, TDDFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental in studying the electronic properties of molecules. numberanalytics.comwikipedia.orgmpg.de These methods model the electronic structure to predict a wide range of molecular attributes, from reactivity to spectroscopic signatures. numberanalytics.comnih.gov
The electronic structure of 1-phenylphthalazine dictates its fundamental chemical behavior. DFT calculations are employed to determine the distribution of electrons within the molecule, identifying regions that are electron-rich or electron-poor. mpg.dersc.org Key aspects of this analysis include the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the generation of a Molecular Electrostatic Potential (MEP) map.
The HOMO represents the region from which an electron is most easily donated, while the LUMO is the region most likely to accept an electron. sapub.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. sapub.orgibu.edu.trchimicatechnoacta.ru A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. chimicatechnoacta.ru For aromatic heterocyclic systems similar to this compound, DFT calculations typically place the HOMO density on the electron-rich phthalazine (B143731) and phenyl rings, while the LUMO is distributed across the π-conjugated system. sapub.org
The MEP map provides a visual representation of the charge distribution. In this compound, the nitrogen atoms of the phthalazine ring are expected to be the most electron-rich (negative potential) sites, making them susceptible to electrophilic attack and key sites for hydrogen bonding. The hydrogen atoms of the aromatic rings would exhibit a positive potential.
Table 1: Representative Calculated Electronic Properties for Aromatic N-Heterocycles using DFT
| Parameter | Typical Calculated Value | Significance |
| EHOMO | -4.5 to -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. sapub.org |
| ELUMO | -1.0 to -2.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. sapub.org |
| HOMO-LUMO Gap (ΔE) | 2.5 to 5.0 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. sapub.orgibu.edu.trchimicatechnoacta.ru |
| Dipole Moment (μ) | 2.0 to 8.0 Debye | A measure of the overall polarity of the molecule, influencing solubility and intermolecular interactions. sapub.orgdergipark.org.tr |
Note: These values are representative and can vary based on the specific derivative, computational method, and basis set used.
Quantum chemical methods are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. numberanalytics.comresearchgate.net
Vibrational Spectroscopy (IR & Raman): DFT calculations can predict the vibrational frequencies of a molecule. mdpi.com For this compound, these calculations would identify characteristic peaks corresponding to the stretching and bending of C-H bonds in the aromatic rings, C=N stretching in the phthalazine ring, and C=C stretching within the aromatic systems. vulcanchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a vital application of DFT. arxiv.orgajol.infofrontiersin.orgnih.gov By calculating the magnetic shielding around each nucleus in the optimized molecular geometry, a theoretical spectrum can be generated. researchgate.net This allows for the assignment of experimental peaks to specific atoms in the this compound structure. Machine learning approaches, often trained on DFT-calculated data, are also emerging as powerful tools for rapid and accurate NMR shift prediction. arxiv.orgnih.govmdpi.com
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. numberanalytics.commdpi.comscm.com It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT would predict strong absorptions in the UV region corresponding to π → π* transitions within the conjugated aromatic system. ajol.info
Electronic Structure Elucidation
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations offer insights into the physical movements and interactions of molecules over time. mdpi.comresearchgate.netlongdom.org These methods are crucial for understanding how this compound behaves in a biological environment and for exploring its conformational landscape.
Molecular docking and molecular dynamics (MD) simulations are key computational techniques used to study how a small molecule (ligand) like this compound might bind to a biological target, such as a protein or enzyme. mdpi.commdpi.comuantwerpen.beplos.org This analysis is fundamental in drug discovery for predicting the binding mode and affinity of a potential drug candidate. mdpi.com
In one study, derivatives of a 1-phenylamino-4-phenylphthalazine scaffold were investigated as inhibitors of the urea (B33335) transporter B (UT-B). nih.gov In silico molecular docking was used to predict how these compounds fit into the binding site of the UT-B protein. nih.gov The analysis revealed that specific substitutions on the phenyl rings were crucial for binding affinity, forming key interactions with amino acid residues within the protein's binding pocket. nih.gov MD simulations can further refine these docked poses, providing a dynamic view of the complex and helping to assess the stability of the ligand-protein interactions over time. plos.orgfrontiersin.org These simulations track the movements of every atom, revealing how the ligand and protein adjust to each other and the role that water molecules play in mediating the interaction. frontiersin.org
Table 2: Key Interactions in Ligand-Protein Binding Analysis
| Interaction Type | Description | Relevance to this compound |
| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom and a nearby electronegative atom (e.g., N, O). | The nitrogen atoms of the phthalazine ring can act as hydrogen bond acceptors. |
| Hydrophobic Interactions | Favorable interactions between nonpolar groups, driven by the exclusion of water. | The phenyl and phthalazine rings provide extensive nonpolar surfaces for hydrophobic contacts with protein residues. |
| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. | The aromatic systems of this compound can stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. |
| π-Cation Interactions | An interaction between a π system and an adjacent cation (e.g., protonated lysine (B10760008) or arginine). | The electron-rich aromatic rings can interact favorably with positively charged residues in a binding pocket. |
Conformational analysis is the study of the different three-dimensional shapes a molecule can adopt due to rotation around its single bonds. drugdesign.orgimperial.ac.uk For this compound, the most significant degree of freedom is the rotation of the phenyl group relative to the phthalazine ring system.
The "conformational potential surface" can be mapped by calculating the molecule's energy as a function of the torsion angle of this rotatable bond. drugdesign.org This analysis helps identify the most stable (lowest energy) conformations. Due to steric hindrance between the hydrogen atoms on the phenyl group and the adjacent nitrogen and carbon atoms of the phthalazine ring, the molecule is not expected to be perfectly planar. Instead, the phenyl ring is likely twisted out of the plane of the phthalazine core to minimize these repulsive interactions. Computational studies on related substituted phenylphthalazines and similar bi-aryl systems confirm that such twisted, non-planar conformations are energetically preferred. nih.govtandfonline.comoup.com
Ligand-Protein Interaction Analysis
In Silico Screening and Drug Design Methodologies
The computational tools described above are integral to modern drug discovery in a process known as in silico (computer-aided) drug design. uantwerpen.bescispace.com These methodologies allow for the rapid and cost-effective evaluation of large numbers of molecules to identify promising candidates for further development. uantwerpen.be
The this compound scaffold can serve as a core structure in these design efforts. Virtual screening is a common technique where large digital libraries of compounds are computationally docked against a specific biological target. mdpi.com This process filters the library to a smaller, more manageable number of "hits" that are predicted to bind well.
Structure-activity relationship (SAR) studies, which correlate changes in a molecule's structure with its biological activity, can be guided by these computational models. nih.gov For instance, after identifying an initial hit containing the this compound core, medicinal chemists can design a series of analogs with different substituents. Computational models can then predict which substitutions are most likely to improve binding affinity or other drug-like properties, thereby prioritizing which new compounds should be synthesized and tested experimentally. nih.govnih.gov This iterative cycle of design, computational prediction, synthesis, and testing is a cornerstone of rational drug design. unifi.itiupac.org
Virtual Library Generation and Evaluation
The concept of a virtual library involves the computational generation of a vast number of chemical structures that can be screened for desired properties before their physical synthesis. creative-peptides.com This in silico approach accelerates the drug discovery process by identifying promising candidates early on. creative-peptides.com
For phthalazine derivatives, virtual libraries can be constructed by defining a core scaffold, such as this compound, and then systematically adding various substituents at different positions. cheminfo.org These libraries can contain millions of unique compounds, far exceeding the capacity of traditional high-throughput screening. creative-peptides.com The generation of these libraries often involves defining a set of chemical reactions and a collection of building blocks that are computationally applied to the core structure. spirochem.com
Once generated, these virtual libraries are evaluated using computational tools to predict various properties. A key aspect of this evaluation is ensuring the "drug-likeness" of the compounds, often by assessing compliance with rules like Lipinski's Rule of Five. spirochem.com Furthermore, properties such as solubility, stability, and the potential for interaction with biological targets can be estimated. ontosight.ai The goal is to identify a smaller, more manageable set of compounds with a high probability of possessing the desired biological activity for further experimental investigation. spirochem.com
Prediction of Pharmacological Profiles
Computational methods are extensively used to predict the pharmacological profiles of this compound and its analogs. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are employed to correlate the chemical structure of compounds with their biological activities. researchgate.netnanobioletters.com
These models are built using a dataset of compounds with known activities and can then be used to predict the activity of new, untested compounds. nanobioletters.com For instance, 2D-QSAR models have been used to predict the antibacterial activity of new phthalazine derivatives with promising results. nanobioletters.com
Molecular docking is another powerful computational tool that predicts the binding affinity and orientation of a ligand (like a this compound derivative) within the active site of a biological target, such as an enzyme or receptor. vulcanchem.com This method has been applied to study the interaction of phthalazine derivatives with targets like VEGFR-2, an important protein in cancer therapy. rsc.org The results of docking studies can guide the design of more potent and selective inhibitors. vulcanchem.comrsc.org
In addition to predicting efficacy, computational models can also forecast the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of drug candidates. rsc.org Early prediction of these properties is crucial for avoiding costly failures in later stages of drug development. For some phthalazine derivatives, in silico ADMET profiles have been calculated to assess their potential as drug candidates. rsc.org
Table 1: Computationally Predicted Activities of Phthalazine Derivatives
| Compound Class | Predicted Activity | Computational Method | Target | Reference |
|---|---|---|---|---|
| Phthalazine derivatives | Phosphodiesterase IV (PDE IV) inhibition | Comparative Molecular Field Analysis (CoMFA) | PDE IV | researchgate.net |
| Phthalazine derivatives | Anticancer | Molecular Docking | VEGFR-2 | rsc.org |
| Phthalazine derivatives | Antibacterial | 2D-QSAR | Not specified | nanobioletters.com |
Reaction Mechanism Studies through Computational Approaches
Computational chemistry provides invaluable insights into the mechanisms of chemical reactions. smu.edu Methods like Density Functional Theory (DFT) are used to map the potential energy surface of a reaction, identifying transition states and intermediates. sciforum.netmdpi.com This allows for a detailed understanding of the reaction pathway and the factors that influence it. smu.edu
For reactions involving phthalazine derivatives, computational studies can elucidate the step-by-step process of bond formation and cleavage. For example, the mechanism of cycloaddition reactions, which are important for synthesizing various heterocyclic systems, has been studied using DFT. researchgate.net These studies can reveal whether a reaction is concerted or stepwise and can explain the observed regioselectivity and stereoselectivity. researchgate.net
The analysis of reaction mechanisms often involves calculating the energies of reactants, products, and transition states. mdpi.com By comparing the energy barriers of different possible pathways, the most favorable mechanism can be determined. This information is not only of fundamental chemical interest but also has practical applications in optimizing reaction conditions to improve yields and selectivity. vulcanchem.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-Chloro-6-methoxy-4-phenyl-phthalazine |
| 1-(4-methylphenoxy)-4-phenylphthalazine |
| 1-chloro-4-(4-methoxyphenyl)phthalazine |
| 2-(4-phenoxybenzoyl)benzoic acid |
| 4-(4-phenoxyphenyl)phthalazin-1(2H)-one |
| 1-chloro-4-(2,4,6-trimethylphenyl) phthalazine |
| 1-(3-chloroanilino)-4-phenylphthalazine |
| 2-[2-(1-imidazolyl)ethyl]-4-[3-pyridyl] phthalazine-1-(2H) one |
| 5-nitrophthalazine |
| aminophthalazine |
| N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine |
Advanced Spectroscopic Characterization in 1 Phenylphthalazine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. raco.catbhu.ac.in By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, it provides detailed information about the molecular skeleton, the chemical environment of atoms, and their interconnectivity. carlroth.comsavemyexams.com
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy identifies the number and type of hydrogen atoms in a molecule. carlroth.com For 1-Phenylphthalazine, the spectrum is expected to show signals exclusively in the aromatic region, typically between 7.0 and 9.0 ppm. oregonstate.edu The molecule contains a total of 10 protons distributed across two aromatic systems: the phenyl ring and the benzene (B151609) moiety of the phthalazine (B143731) core.
The protons on the monosubstituted phenyl ring will produce a complex multiplet pattern. The protons on the phthalazine ring system are also expected to appear as multiplets due to spin-spin coupling between adjacent protons. The proton on the carbon adjacent to the two nitrogen atoms (C4) is anticipated to be the most deshielded and thus appear at the furthest downfield position. Research on similar structures, such as aldehydo-sugar derivatives of 4-phenyl-1-phthalazinyl hydrazone, confirms the presence of multiple aromatic protons in this region of the spectrum. oup.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H | 7.40 - 7.80 | Multiplet |
| Phthalazine-H | 7.80 - 8.50 | Multiplet |
| Phthalazine-H (C4-H) | > 8.50 | Multiplet |
Note: Data are estimated based on typical values for aromatic and heteroaromatic systems and data from analogous compounds. oregonstate.edujst.go.jpunifi.it
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum of this compound, each chemically non-equivalent carbon atom produces a single peak. Given the molecule's asymmetry, all 14 carbon atoms are expected to be unique, resulting in 14 distinct signals.
The signals for the aromatic carbons will appear in the typical downfield region of 110-160 ppm. bhu.ac.in The carbons directly bonded to the nitrogen atoms in the phthalazine ring are expected to be the most deshielded. The carbon atom at the junction of the phenyl and phthalazine rings (C1) will also show a characteristic downfield shift. Studies on related pyridazinone and phthalimide (B116566) derivatives show aromatic and heteroaromatic carbons in similar chemical shift ranges. mdpi.comnih.gov
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-H | 125 - 135 |
| Aromatic Quaternary C | 130 - 150 |
| C=N Carbons | 150 - 165 |
Note: Ranges are estimated based on general values for aromatic compounds and data from related heterocyclic systems. bhu.ac.inmagritek.com
Advanced 2D NMR Techniques
To unambiguously assign all proton and carbon signals, advanced two-dimensional (2D) NMR experiments are employed. mdpi.comlibretexts.org
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-coupled, typically those on adjacent carbons. researchgate.net For this compound, COSY spectra would reveal correlations between neighboring protons within the phenyl ring and within the benzene part of the phthalazine moiety, helping to trace the connectivity of each ring system.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. libretexts.org HSQC is invaluable for assigning the signals of protonated carbons in the ¹³C spectrum based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. mdpi.com HMBC is crucial for identifying the connectivity between different parts of the molecule. For instance, it would show correlations between the protons on the phenyl ring and the quaternary carbon of the phthalazine ring to which it is attached (C1), confirming the link between the two ring systems.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. uni-saarland.de The molecular formula of this compound is C₁₄H₁₀N₂, giving it a molecular weight of approximately 206.25 g/mol . In an electron ionization (EI) mass spectrum, the peak corresponding to the intact ionized molecule, the molecular ion peak (M⁺˙), would be observed at an m/z (mass-to-charge ratio) of 206. savemyexams.comnih.gov
The fragmentation of this compound under EI conditions is expected to follow pathways characteristic of aromatic and heterocyclic compounds. libretexts.org Key fragmentation steps may include:
Loss of Nitrogen: A common fragmentation for nitrogen-containing heterocycles is the expulsion of a stable nitrogen molecule (N₂). This would result in a fragment ion at m/z 178 (M-28).
Formation of Phenyl Cation: Cleavage of the bond between the two rings can lead to the formation of a stable phenyl cation ([C₆H₅]⁺) at m/z 77. docbrown.info
Fragmentation of the Phthalazine Ring: The remaining phthalazine-related fragment could undergo further fragmentation, for example, by losing acetylene (B1199291) (C₂H₂), a common fragmentation pathway for benzene rings. raco.cat
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Identity | Fragmentation Pathway |
| 206 | [C₁₄H₁₀N₂]⁺˙ | Molecular Ion (M⁺˙) |
| 178 | [C₁₄H₁₀]⁺˙ | Loss of N₂ from M⁺˙ |
| 102 | [C₈H₆]⁺˙ | Fragment from the phthalazine moiety |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Note: Fragmentation pathways are predicted based on the principles of mass spectrometry and data from analogous heterocyclic compounds. raco.catoup.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. uni-saarland.de It is an excellent tool for identifying the functional groups present. pressbooks.pub The IR spectrum of this compound is characterized by absorptions corresponding to its aromatic and heteroaromatic nature.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
| 3100 - 3000 | C-H stretch | Aromatic (Ar-H) | Medium-Weak |
| 1620 - 1580 | C=N stretch | Imine (in heterocycle) | Medium |
| 1600 - 1450 | C=C stretch | Aromatic Ring | Medium-Strong |
| 900 - 690 | C-H bend (out-of-plane) | Aromatic (Ar-H) | Strong |
Note: Frequencies are based on standard IR correlation tables and data from similar aromatic and N-heterocyclic compounds. libretexts.orgvulcanchem.comuc.edu
The spectrum would prominently feature aromatic C-H stretching vibrations just above 3000 cm⁻¹. pressbooks.pub The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically appear as a series of sharp bands in the 1600-1450 cm⁻¹ region. libretexts.org A key absorption for this compound would be the C=N stretching vibration of the phthalazine ring, expected around 1610 cm⁻¹. vulcanchem.com The pattern of strong absorptions in the "fingerprint" region (below 1000 cm⁻¹) due to C-H out-of-plane bending can provide information about the substitution pattern of the aromatic rings. pressbooks.pub
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. azooptics.com The chromophore in this compound is the extended conjugated π-electron system that encompasses both the phenyl ring and the phthalazine moiety. This extensive conjugation is expected to result in strong absorptions in the UV region. msu.edu
The primary electronic transitions observed for this compound will be π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. azooptics.com These are typically high-intensity absorptions. Due to the extended conjugation, the wavelength of maximum absorbance (λmax) for these transitions is expected to be shifted to longer wavelengths (a bathochromic shift) compared to non-conjugated aromatic systems like benzene. msu.edu
Additionally, the presence of nitrogen atoms with lone pairs of electrons allows for n → π* transitions, where a non-bonding electron is promoted to a π* antibonding orbital. These transitions are generally of much lower intensity than π → π* transitions. azooptics.com Studies on related phenols and other aromatic systems show characteristic absorption bands in the 230-280 nm range. researchgate.net Derivatives of 1-hydrazino-4-phenylphthalazine have been reported to show multiple absorption maxima. oup.com
Table 5: Expected Electronic Transitions for this compound
| Transition Type | Wavelength Region (λmax) | Chromophore |
| π → π | 250 - 350 nm | Conjugated aromatic/heteroaromatic system |
| n → π | > 300 nm | C=N with nitrogen lone pairs |
Note: Wavelength regions are estimated based on the principles of UV-Vis spectroscopy and data for conjugated aromatic systems. azooptics.commsu.eduresearchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical method for determining the precise atomic and molecular structure of a crystal. wikipedia.org The technique relies on the diffraction of an X-ray beam by the ordered, periodic arrangement of atoms within a crystalline solid. libretexts.org By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density can be generated, from which the exact positions of atoms, bond lengths, and bond angles can be determined. wikipedia.orgnih.gov This provides unambiguous proof of a compound's solid-state conformation and intermolecular interactions.
While the specific crystal structure of the parent this compound is not widely reported in the reviewed literature, detailed crystallographic studies on its derivatives offer significant insights into the molecule's structural behavior. A notable example is the analysis of 1-(2,6-diisopropylphenoxy)-4-phenylphthalazine . nih.gov
In the study of this derivative, single-crystal X-ray diffraction revealed a monoclinic crystal system with the space group P2₁/c. The analysis showed that the phenyl and phenoxy rings are not coplanar with the central phthalazine ring system. The dihedral angles formed by the phenyl and phenoxy rings with the phthalazine mean plane were found to be 54.66 (7)° and 84.83 (6)°, respectively. nih.gov This significant twist is attributed to steric hindrance from the bulky substituents. The crystal packing is stabilized by weak C-H···π interactions. nih.gov
The crystallographic data for this derivative provides a foundational model for understanding the steric and electronic effects that substituents impart on the phthalazine core.
Table 1: Crystal Data and Structure Refinement for 1-(2,6-Diisopropylphenoxy)-4-phenylphthalazine
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₆H₂₆N₂O |
| Formula Weight | 382.49 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.079 (10) |
| b (Å) | 8.369 (6) |
| c (Å) | 19.244 (13) |
| β (°) | 109.104 (9) |
| Volume (ų) | 2143 (3) |
| Z (Formula units/cell) | 4 |
| Temperature (K) | 273 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R indices [I>2σ(I)] | R₁ = 0.046, wR₂ = 0.165 |
Data sourced from Acta Crystallographica Section E, 2012. nih.gov
Advanced Spectroscopic Techniques in Chemical Analysis
Beyond solid-state analysis, a suite of spectroscopic techniques is crucial for characterizing this compound in various states. These methods probe the molecule's electronic structure, connectivity, and molecular mass, providing complementary data to crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. savemyexams.com ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR maps the carbon framework. For this compound, ¹H NMR data has been reported. researchgate.net The aromatic protons of the phthalazine and phenyl rings are expected to appear in the typical downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm, due to the deshielding effects of the aromatic currents. vulcanchem.com
Table 2: ¹H NMR Data for this compound
| Compound Name | Solvent | Spectrometer Frequency | Reported Chemical Shifts (ppm) |
|---|---|---|---|
| This compound | CDCl₃ | 400 MHz | Data reported in literature. researchgate.net |
Specific peak assignments and coupling constants require detailed spectral analysis.
Mass Spectrometry (MS) Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns. google.com For this compound (C₁₄H₁₀N₂), the exact molecular weight is 206.24 g/mol . nih.gov GC-MS analysis shows a prominent peak at m/z = 206, corresponding to the molecular ion [M]⁺, and another strong peak at m/z = 205, likely corresponding to the loss of a hydrogen atom [M-H]⁺. nih.gov
Table 3: Mass Spectrometry Data for this compound
| Technique | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Peaks |
|---|---|---|---|
| GC-MS | C₁₄H₁₀N₂ | 206.24 | 206, 205 |
Data sourced from PubChem and SpectraBase. nih.govspectrabase.com
Computational Studies Modern chemical analysis frequently employs computational methods, such as Density Functional Theory (DFT), to complement experimental findings. acs.org DFT calculations can predict molecular geometries, vibrational frequencies (IR spectra), and electronic properties. vulcanchem.com For complex phthalazine derivatives, such as iridium complexes used in OLEDs, DFT and Time-Dependent DFT (TDDFT) have been used to understand their electronic structure and photophysical properties, which are governed by the nature of the ligands, including phenylphthalazine moieties. acs.org These theoretical studies help rationalize experimental observations, such as absorption and emission spectra, and can guide the design of new molecules with desired characteristics. acs.org
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Pathways
The creation of diverse molecular libraries for biological screening hinges on the efficiency and versatility of synthetic methodologies. While classical methods for phthalazine (B143731) synthesis exist, current research is focused on developing novel pathways that offer improved yields, greater structural diversity, and milder reaction conditions.
A significant area of development is the use of palladium-catalyzed cross-coupling reactions. mdpi.com Methodologies such as the Suzuki and Sonogashira couplings have been successfully applied to phthalazinone triflates, providing access to a wide range of 4-aryl/heteroaryl/alkynyl phthalazinones. rsc.org This approach allows for the late-stage functionalization of the phthalazine core, which is highly valuable in medicinal chemistry for rapidly generating analogs. rsc.org For instance, the Sonogashira cross-coupling has been employed to synthesize novel 3-(indol-1-yl)prop-1-yn-1-yl-substituted phthalazines by reacting iodo-azines with N-propargylindoles. mdpi.com
Another emerging strategy is the use of multicomponent reactions (MCRs), which allow for the assembly of complex molecules from three or more starting materials in a single step. researchgate.net These reactions are prized for their efficiency and atom economy. researchgate.net Researchers have developed a metal-free, one-pot MCR for synthesizing physiologically active phthalazine derivatives by condensing phthalimide (B116566), an aromatic aldehyde, malononitrile (B47326), and hydrazine (B178648) hydrate (B1144303), using 3-picolinic acid as a non-toxic catalyst. researchgate.net Furthermore, Brønsted acid-promoted [2+2+2] cycloadditions between siloxy alkynes and 1,2-diazines have been discovered, producing novel and complex polycyclic structures with high efficiency and diastereoselectivity under very mild conditions. nih.gov
| Synthetic Strategy | Key Reagents/Catalysts | Products | Advantages |
| Suzuki/Sonogashira Coupling | Palladium catalysts (e.g., PdCl2(dppf)), Phthalazinone triflate, Boronic acids or Alkynes | 4-Aryl/heteroaryl/alkynyl phthalazinones | High yields, Good for late-stage functionalization, Access to diverse analogs mdpi.comrsc.org |
| Multicomponent Reaction (MCR) | 3-Picolinic acid, Phthalimide, Aldehydes, Malononitrile, Hydrazine hydrate | Physiologically active phthalazine derivatives | Metal-free, Non-toxic catalyst, Short reaction time, Easy product isolation researchgate.net |
| [2+2+2] Cycloaddition | Brønsted acid (e.g., pyridinium (B92312) trifluoromethanesulfonimide), Siloxy alkynes, 1,2-Diazines | Novel polycyclic lactams | High efficiency, Excellent diastereoselectivity, Mild reaction conditions nih.gov |
Exploration of New Biological Targets and Mechanisms of Action
The therapeutic potential of 1-phenylphthalazine derivatives is expanding as researchers identify new biological targets and elucidate their mechanisms of action. Initial interest in their cardiovascular and anticonvulsant properties has broadened to include oncology, inflammation, and immunology.
A primary focus of current research is in cancer therapy. Phthalazine derivatives have been identified as potent inhibitors of several key enzymes involved in cancer progression.
VEGFR-2 Inhibitors: A 1-substituted-4-phenylphthalazine scaffold has emerged as a promising framework for designing potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. nih.gov Compounds designed from this scaffold have shown significant inhibitory activity against VEGFR-2, with IC50 values in the nanomolar range. nih.gov
PARP-1 Inhibitors: The phthalazinone core is a versatile scaffold for developing inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair in cancer cells. researchgate.netjst.go.jp Inhibition of PARP-1 is a clinically validated strategy, and novel 4-benzyl-2H-phthalazin-1-ones have demonstrated low nanomolar cellular activity as PARP-1 inhibitors. researchgate.net
Aurora Kinase Inhibitors: Certain 4-(pyrazole-3-ylamino)phenyl-2H-phthalazin-1-one derivatives have been reported as potent and selective inhibitors of Aurora-A kinase, a protein that plays a critical role in mitosis. jst.go.jp
Tubulin Binders: Some phthalazine-based molecules act as cytotoxic agents by targeting the mitotic spindle, similar to other successful clinical oncology drugs. jst.go.jp
Beyond established targets, new research is exploring novel mechanisms. For example, researchers are investigating enzymes called ZDHHCs, which are responsible for protein palmitoylation. imperial.ac.uk These enzymes offer a way to indirectly target disease-related proteins that are otherwise considered "undruggable." imperial.ac.uk Developing this compound-based molecules that can selectively modulate specific ZDHHC enzymes represents a frontier in drug discovery. imperial.ac.uk
Integration of Artificial Intelligence and Machine Learning in this compound Research
Key applications of AI and ML in this field include:
Target Identification and Validation: AI algorithms can analyze biological data to identify and validate new potential protein targets for this compound derivatives. nih.gov Cloud-based platforms can screen the proteome to predict on- and off-target interactions for a given molecule, helping to anticipate potential adverse effects early on. nih.gov
De Novo Drug Design: Generative AI models can design novel this compound-based structures with desired properties. frontiersin.org These models learn from existing chemical and biological data to propose new molecules that are optimized for activity against a specific target and possess favorable pharmacokinetic profiles.
Bioactivity and Property Prediction: ML models can be trained to predict the biological activity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds. frontiersin.org This allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. mednexus.org For example, ML can be used to predict the bitterness of molecules in early development or to identify ligands for specific receptors like G-protein coupled receptors (GPCRs). mednexus.org
Synthesis Planning: AI can assist in planning and optimizing the synthetic routes for complex this compound derivatives, suggesting the most efficient pathways and reaction conditions.
Sustainable Chemistry in Phthalazine Synthesis
In line with global efforts to reduce the environmental impact of chemical manufacturing, "green chemistry" principles are becoming central to the synthesis of phthalazine derivatives. researchgate.net This approach aims to reduce or eliminate the use and generation of hazardous substances. dergipark.org.tr
Key trends in the sustainable synthesis of phthalazines include:
Solvent-Free Reactions: Performing reactions without a solvent, often under heating, minimizes waste and avoids the use of volatile organic compounds. orientjchem.org One-pot condensations of aldehydes, dimedone, and phthalhydrazide (B32825) have been successfully achieved under solvent-free conditions. orientjchem.org
Use of Green Catalysts: There is a shift away from toxic metal catalysts towards more environmentally benign alternatives. researchgate.net This includes the use of small organic molecules like 3-picolinic acid and nicotinic acid, which are non-toxic and effective. researchgate.netresearchgate.net
Aqueous Media: Utilizing water as a solvent is a cornerstone of green chemistry. An efficient method for synthesizing pyrazolo[1,2-b]phthalazine dione (B5365651) derivatives has been developed in an aqueous micellar medium. nih.gov
Reusable Catalysts: The development of catalysts that can be easily recovered and reused for multiple reaction cycles is both economically and environmentally advantageous. orientjchem.org Magnetically recoverable Fe3O4 nanocatalysts have been employed for this purpose, simplifying product isolation and catalyst recycling. nih.gov Similarly, PEG-MDIL has been used as a reusable magnetic ionic liquid catalyst. orientjchem.org
These sustainable practices not only reduce the environmental footprint of pharmaceutical research but also often lead to more efficient and cost-effective synthetic processes. researchgate.net
Q & A
Q. How to investigate the catalytic role of this compound in cross-coupling reactions using kinetic isotope effects (KIE)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
